molecular formula C8H8MgO3 B1634709 Magnesium mandelate CAS No. 6787-77-5

Magnesium mandelate

Cat. No.: B1634709
CAS No.: 6787-77-5
M. Wt: 176.45 g/mol
InChI Key: NWOVSMPMPUPGBH-UHFFFAOYSA-N
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Description

Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid. It is known for its stability and non-hygroscopic properties, making it a valuable compound in various applications. The compound is typically found as a dihydrate, with the chemical formula [Mg(C₈H₇O₃)₂(H₂O)₂] .

Properties

CAS No.

6787-77-5

Molecular Formula

C8H8MgO3

Molecular Weight

176.45 g/mol

IUPAC Name

magnesium;2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3.Mg/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);

InChI Key

NWOVSMPMPUPGBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2]

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O.[Mg]

Other CAS No.

18937-33-2
6787-77-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in water. The reaction typically involves mixing equimolar amounts of mandelic acid and magnesium hydroxide, followed by evaporation of the solvent to obtain the crystalline product .

Industrial Production Methods: In industrial settings, this compound is produced by adding magnesium ions to a solution of mandelic acid. The resulting precipitate is filtered and dried to obtain the final product. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Substitution Reactions

Magnesium mandelate participates in ligand substitution reactions, where the mandelate anion acts as a bidentate ligand. Key examples include:

Grignard Reagent Interactions
In synthetic pathways, this compound derivatives form via nucleophilic substitution. For instance, cyclopentyl methyl mandelate is synthesized through a Grignard reaction:

  • Cyclopentyl chloride reacts with magnesium in THF/ether to form a Grignard reagent.

  • This reagent substitutes the carbonyl group of methyl benzoylformate, yielding cyclopentyl methyl mandelate after hydrolysis and esterification .

Reaction Component Details
ReactantsCyclopentyl chloride, methyl benzoylformate
SolventTetrahydrofuran (THF) or diethyl ether
Temperature5–10°C (during addition), room temperature (post-addition)
Key StepNucleophilic attack by Grignard reagent on carbonyl carbon
Yield OptimizationControlled stoichiometry (1:1.1–1.3 Mg:cyclopentyl chloride)

Acid/Base-Catalyzed Tautomerization

In enzymatic systems, this compound undergoes keto-enol tautomerization. Mandelate racemase catalyzes the interconversion of (R)- and (S)-mandelate enantiomers via a two-step mechanism:

  • Deprotonation : His297 abstracts the α-proton from (R)-mandelate, forming an enolate intermediate .

  • Reprotonation : Lys166 delivers a proton to the opposite face, yielding (S)-mandelate .

Kinetic Parameters

Parameter Value
Catalytic efficiency (kₐₜ/Kₘ)1.2 × 10⁵ M⁻¹s⁻¹
Activation energy~45 kJ/mol

This reaction is critical in bacterial catabolism of mandelate, enabling enantiomer-specific metabolic pathways .

Coordination Chemistry

This compound forms stable coordination complexes due to its O,O-bidentate binding mode:

Structural Features

  • Geometry : Distorted octahedral, with mandelate coordinating via carboxylate and hydroxyl groups .

  • Hydrogen Bonding : Outer-sphere interactions stabilize the complex in aqueous media .

Comparative Stability

Ligand Coordination Type Geometry
MandelateO,O-bidentateOctahedral
AnthranilateOuter-sphere (H-bond)Octahedral
OrotateMonodentateTetrahedral

The hydroxyl group remains protonated in aqueous solutions, while the carboxylate is deprotonated, enhancing solubility .

Hydrolysis and Esterification

Post-synthetic modifications of this compound derivatives involve:

  • Hydrolysis : Base-mediated cleavage of ester groups (e.g., KOH in ethanol) to regenerate mandelic acid .

  • Esterification : Reflux with methanol and sulfuric acid reforms methyl esters .

Conditions

Step Reagents/Conditions Outcome
Hydrolysis50% H₂SO₄, ice-water bathCarboxylic acid formation
EsterificationH₂SO₄, methanol, refluxMethyl ester synthesis

Biochemical Interactions

This compound modulates enzymatic activity through competitive inhibition. For example:

  • Propargylglycolate Inhibition : Competes with mandelate for racemase active sites, disrupting enantiomer interconversion .

  • Metal Cofactor Role : Magnesium stabilizes transition states in racemization, reducing activation energy by 15–20% .

Stability Under Varied Conditions

  • Thermal Decomposition : Dehydrates at 125°C, forming anhydrous this compound .

  • pH Sensitivity : Stable at pH 4–8; precipitates in strongly acidic conditions (pH < 3) .

Scientific Research Applications

Magnesium mandelate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium mandelate involves its interaction with biological molecules. The compound can chelate with proteins and enzymes, affecting their activity. It also interacts with cellular membranes, altering their permeability and function. These interactions are mediated by the magnesium ions and the mandelate anions, which can form complexes with various molecular targets .

Comparison with Similar Compounds

  • Calcium mandelate
  • Strontium mandelate
  • Barium mandelate
  • Zinc mandelate

Comparison: Magnesium mandelate is unique due to its stability and non-hygroscopic nature. Unlike calcium and barium mandelates, which are monohydrates, this compound is a dihydrate, providing it with distinct physical properties. Additionally, this compound’s hexacoordinate structure with two mandelate anions and two water molecules offers unique coordination chemistry compared to other metal mandelates .

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